Dexamethasone 17-propionate
Overview
Description
Dexamethasone 17-propionate, a derivative of dexamethasone, is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressant properties. It is used in various medical conditions such as asthma, severe allergies, and certain types of arthritis. Dexamethasone itself is the most commonly prescribed glucocorticoid and has a broad spectrum of pharmacological activity .
Synthesis Analysis
The synthesis of dexamethasone conjugates, which may include dexamethasone 17-propionate, involves several chemical methods such as carbodiimide chemistry, solid-phase synthesis, reversible addition fragmentation-chain transfer polymerization, click reactions, and 2-iminothiolane chemistry. These methods are used to develop targeted systems for controlled release by conjugation to polymeric carriers, which can reduce the side effects of dexamethasone on non-target organs .
Molecular Structure Analysis
The molecular structure of dexamethasone 17-propionate is not explicitly detailed in the provided papers. However, it is a derivative of dexamethasone, which is characterized by its glucocorticoid receptor binding affinity and its ability to modulate gene expression. The structure of dexamethasone is crucial for its biological activity and its interaction with specific receptors in the body .
Chemical Reactions Analysis
Dexamethasone 17-propionate undergoes various chemical reactions in the body. For instance, it can be hydrolyzed to dexamethasone, and its metabolites can be measured using radioimmunoassay techniques. The metabolism of dexamethasone 17-propionate leads to the formation of several metabolites, which can be detected in human plasma and urine .
Physical and Chemical Properties Analysis
The physical and chemical properties of dexamethasone 17-propionate are related to its pharmacokinetics and pharmacodynamics. It is known that dexamethasone can cause alterations in the synthesis and degradation of phosphatidylinositol in cultured human embryonic cells, which suggests that its physical and chemical properties can affect cellular processes . Additionally, dexamethasone can affect protein synthesis in clonal rat osteosarcoma cells, indicating that its properties can influence protein metabolism .
Relevant Case Studies
Several case studies highlight the effects of dexamethasone on biological systems. For example, dexamethasone has been shown to alleviate allergic airway inflammation in mice by inhibiting the activation of the NLRP3 inflammasome . Another study demonstrated that dexamethasone does not exert direct intracellular feedback on steroidogenesis in human adrenal NCI-H295A cells . Moreover, dexamethasone has been found to alter responses of pituitary gonadotropin-releasing hormone receptors and gonadotropin subunit messenger RNAs in male rats . Metabolomics-based profiling has also been used to study the side effects of dexamethasone treatment in rats, revealing a distinctive metabolic profile associated with its side effects . Lastly, dexamethasone induces advanced growth hormone expression in the fetal rat pituitary gland in vivo, suggesting its role in the development of GH cells .
Scientific Research Applications
Allergic Airway Inflammation and Asthma Treatment :
- DEX significantly inhibits allergic airway inflammation in mice, potentially by inhibiting the activity of the NLRP3 inflammasome and reducing levels of inflammatory cytokines like IL-1β, IL-18, IL-5, and IL-17 in lung tissues (Guan et al., 2019).
Effects on Fetal Development :
- DEX treatment in prenatal stages can have sex-dimorphic effects, particularly affecting cognitive functions in healthy girls (Wallensteen et al., 2016).
- Prenatal exposure to DEX in rats results in a reduction in glomerular number, glomerulosclerosis, and hypertension when administered during specific gestational periods (Ortiz et al., 2003).
Cancer Treatment and Management :
- DEX shows potential in increasing the delivery and efficacy of cisplatin-loaded nanocarriers in metastatic breast cancer by normalizing the tumor microenvironment (Martin et al., 2019).
Use in Surgical Patients :
- DEX is effectively used for prophylaxis of postoperative nausea and vomiting, and its administration does not significantly increase the risk of postoperative wound infection or influence wound healing (Polderman et al., 2019).
Neurological Applications :
- DEX is commonly used in managing vasogenic edema and increased intracranial pressure in patients with brain tumors (Kostaras et al., 2014).
Immune System and Inflammatory Response :
- DEX treatment can influence the expression of Th17 transcription factor and reduce the release of IL-17 in experimental asthma models (Hu et al., 2009).
Pediatric Applications :
- In pediatric patients with acute lymphoblastic leukemia, DEX pharmacokinetics are highly variable and influenced by concurrent drug use, age, and treatment intensity (Yang et al., 2008).
Safety And Hazards
Dexamethasone 17-propionate, like other glucocorticoids, can have severe side effects on non-target organs . It can weaken the immune system, making it easier for the user to get an infection or worsening an infection they already have or have recently had . It is advised to avoid ingestion and inhalation of the compound .
Future Directions
Dexamethasone 17-propionate has been found useful in the treatment of severe COVID-19 cases . Research is focused on the development of Dexamethasone delivery systems with a release profile that extends from several days to months . The future of Dexamethasone 17-propionate lies in its potential to be used in targeted systems with controlled release by conjugation to polymeric carriers .
properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYMTTQVNYAJAA-OCUNRLNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50934962 | |
Record name | 9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50934962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dexamethasone 17-propionate | |
CAS RN |
15423-89-9 | |
Record name | Dexamethasone 17-propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15423-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexamethasone propionate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015423899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50934962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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